(2R)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine
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Overview
Description
(2R)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a methylbutan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzene and 2-methylbutan-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The difluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2R)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group plays a crucial role in modulating the compound’s activity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-1-(2,5-Difluorophenyl)-2-(tetrahydro-2H-pyran-2-yloxy)-1-propanone
- 2-(2,5-Difluorophenyl)pyrrolidine
Uniqueness
(2R)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine is unique due to its specific structural features, such as the presence of both a difluorophenyl group and a methylbutan-1-amine backbone. This combination imparts distinct chemical and physical properties, making it valuable for various applications that require specific reactivity and stability profiles.
Properties
IUPAC Name |
(2R)-4-(2,5-difluorophenyl)-2-methylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-8(7-14)2-3-9-6-10(12)4-5-11(9)13/h4-6,8H,2-3,7,14H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMOROBEIKBUDC-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=C(C=CC(=C1)F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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